molecular formula C3H10NO4P B014630 3-(Hydroxyamino)propylphosphonic acid CAS No. 66508-11-0

3-(Hydroxyamino)propylphosphonic acid

Cat. No. B014630
CAS RN: 66508-11-0
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04206156

Procedure details

A mixture of diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate (3.0 g), 6 N hydrochloric acid (25 ml) and acetic acid (25 ml) was refluxed with stirring for 12 hours. The resultant mixture was concentrated under reduced pressure to give a brownish oily residue. The residue was washed with ethyl ether (100 ml), and then water (100 ml) was added thereto with stirring. Insoluble materials were filtered off from the mixture, whereafter the filtrate was washed with ethyl ether, and then treated with an activated charcoal. The aqueous solution was concentrated under reduced pressure to give a faint yellowish oily residue. The residue was allowed to stand overnight in desiccator under reduced pressure to give crystals. The crystals were washed with ethyl ether to give p-toluene sulfonic acid salt of 3-(N-hydroxyamino)propylphosphonic acid (1.50 g) in the form of fiant yellowish crystals. MP: 129°-135° C.
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][N:9]([CH2:20][CH2:21][CH2:22][P:23](=[O:30])([O:27]CC)[O:24]CC)[S:10]([C:13]2[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=CC=1.Cl.C(O)(=[O:36])C>>[C:16]1([CH3:17])[CH:15]=[CH:14][C:13]([S:10]([OH:11])(=[O:12])=[O:36])=[CH:19][CH:18]=1.[OH:8][NH:9][CH2:20][CH2:21][CH2:22][P:23](=[O:24])([OH:30])[OH:27]

Inputs

Step One
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(CON(S(=O)(=O)C2=CC=C(C)C=C2)CCCP(OCC)(OCC)=O)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brownish oily residue
WASH
Type
WASH
Details
The residue was washed with ethyl ether (100 ml)
ADDITION
Type
ADDITION
Details
water (100 ml) was added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off from the mixture, whereafter the filtrate
WASH
Type
WASH
Details
was washed with ethyl ether
ADDITION
Type
ADDITION
Details
treated with an activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a faint yellowish oily residue
WAIT
Type
WAIT
Details
to stand overnight in desiccator under reduced pressure
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give crystals
WASH
Type
WASH
Details
The crystals were washed with ethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Type
product
Smiles
ONCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.